molecular formula C5H8N2O2 B1320785 1-Methylpiperazine-2,6-dione CAS No. 62828-00-6

1-Methylpiperazine-2,6-dione

Cat. No. B1320785
CAS RN: 62828-00-6
M. Wt: 128.13 g/mol
InChI Key: LAEXPJQUWCGDGC-UHFFFAOYSA-N
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Description

1-Methylpiperazine-2,5-dione is a selective inhibitor of peptide transporter 2 (PEPT2) . It is a versatile organic compound with applications in the chemical industry as a solvent and intermediate .


Synthesis Analysis

The synthesis of 1-Methylpiperazine involves a green and cost-effective approach involving two primary steps. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form 1-methylpiperazine-2,3-dione as an intermediate .


Molecular Structure Analysis

The molecular structure of 1-Methylpiperazine-2,6-dione is represented by the SMILES string OC (C (F) (F)F)=O.CN1C (CNCC1=O)=O . The InChI code is 1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Methylpiperazine is a colorless liquid with a distinct amine-like odor. At room temperature, it remains in the liquid state, with a melting point of -18°C and boiling point range of 150-152°C .

Scientific Research Applications

Synthesis of Novel Herbicidal Compounds

1-Methylpiperazine-2,6-dione serves as a starting material in the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones. These compounds are prepared using a facile synthetic route which could potentially lead to the development of new herbicides .

Pharmaceutical Industry Applications

In the pharmaceutical industry, 1-Methylpiperazine-2,6-dione is utilized for its unique structure and reactivity. It is a valuable component in the development of new therapeutic compounds .

Anti-Prion and Anti-Tumor Agent Synthesis

This compound finds significant applications in the synthesis of antitumor agents, particularly in the preparation of cyclopropanecarboxamido-substituted aromatic compounds. It is also used in the incorporation into quinacrine analogs to enhance anti-prion activity .

Corrosion Inhibition

1-Methylpiperazine-2,6-dione finds utility as a corrosion inhibitor in industrial settings. Its chemical properties make it suitable for protecting metals from corrosion .

Lignin Recovery from Biomass

It plays a role in lignin recovery from biomass, which enhances the valorization of lignocellulosic materials and contributes to sustainable chemical feedstock production .

Chemical Industry Solvent and Intermediate

As a versatile organic compound, it is used in the chemical industry as a solvent and intermediate, facilitating various chemical reactions and processes .

Mechanism of Action

Target of Action

This compound is a derivative of piperazine, a class of organic compounds that have been used in various pharmaceutical applications

Mode of Action

Piperazine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 1-Methylpiperazine-2,6-dione with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperazine derivatives have been reported to be involved in various biochemical reactions , but the specific pathways influenced by 1-Methylpiperazine-2,6-dione remain to be elucidated.

Result of Action

As a derivative of piperazine, it may share some of the biological activities associated with this class of compounds . .

Safety and Hazards

1-Methylpiperazine-2,6-dione is classified as a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage . As an occupational hepatotoxin, repeated or prolonged exposure to this substance can lead to liver damage .

Future Directions

While specific future directions for 1-Methylpiperazine-2,6-dione are not explicitly mentioned in the search results, recent developments in the synthesis of piperazine derivatives suggest potential areas of exploration .

properties

IUPAC Name

1-methylpiperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEXPJQUWCGDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602998
Record name 1-Methylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62828-00-6
Record name 1-Methylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper highlights that even slight modifications to the dexrazoxane structure, like methylation to form 1-methylpiperazine-2,6-dione, abolish its cardioprotective effects. What is the proposed mechanism behind this loss of activity?

A1: The research suggests that the loss of cardioprotective activity observed with 1-methylpiperazine-2,6-dione and a closely related derivative is linked to their reduced ability to inhibit and deplete topoisomerase IIβ (Top2B) []. This is a significant finding as it challenges the prevailing hypothesis that metal chelation is the primary mechanism of cardioprotection by dexrazoxane and its analogs. While the studied derivatives retained metal-chelating properties comparable to dexrazoxane, their inability to effectively target Top2B correlated with the complete loss of their cardioprotective effects both in vitro and in vivo []. This points to Top2B as a potentially crucial target for effective protection against anthracycline-induced cardiotoxicity.

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